N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position. The acetamide moiety is linked via a sulfanyl bridge to a 2-phenylimidazo[1,2-b]pyridazine system. The compound’s synthesis likely involves multi-step heterocyclic condensation and thioether formation, analogous to methods described for structurally related acetamide derivatives (see for a synthesis framework) .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-phenylimidazo[1,2-b]pyridazin-6-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6OS2/c1-2-16-21-22-18(27-16)20-15(25)11-26-17-9-8-14-19-13(10-24(14)23-17)12-6-4-3-5-7-12/h3-10H,2,11H2,1H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJDZZVQZNKQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C=C(N=C3C=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole ring, followed by the formation of the imidazo[1,2-b]pyridazine moiety. The final step involves the coupling of these two intermediates with a sulfanylacetamide group under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sulfur-containing heterocyclic acetamides. Key analogues include:
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (, Figure 1):
- Core Heterocycle : Features a 1,3,4-oxadiazole ring (oxygen atom) versus the 1,3,4-thiadiazole (sulfur atom) in the target compound.
- Substituents : Indole-methyl group at the 5-position of oxadiazole, compared to the ethyl group in the target compound.
- Fused Ring System : Lacks the imidazopyridazine moiety but includes an indole ring, which may influence π-π stacking interactions and target binding.
- Bioactivity : Demonstrated antimicrobial activity in vitro, suggesting that the target compound’s thiadiazole-imidazopyridazine system could enhance or modulate similar effects .
Imidazopyridazine Derivatives :
- Compounds with imidazo[1,2-b]pyridazine scaffolds are frequently explored as kinase inhibitors (e.g., Aurora kinases). The 2-phenyl substitution in the target compound may improve lipophilicity and target affinity compared to unsubstituted analogues.
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key features is summarized below:
Research Findings and Implications
Structure-Activity Relationships (SAR) :
- Replacement of oxadiazole with thiadiazole may enhance electronic interactions with biological targets (e.g., enzymes with sulfur-binding pockets).
- The imidazopyridazine system in the target compound could offer superior kinase selectivity over indole-based analogues due to its planar, aromatic structure .
- Limitations: No direct bioactivity data for the target compound is available in the provided evidence; comparisons are extrapolated from structural analogues. Synthetic yields and scalability for such complex heterocycles remain challenging, as noted in .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({2-phenylimidazo[1,2-b]pyridazin-6-yl}sulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental findings and case studies.
Chemical Structure and Properties
The compound has the following molecular formula: CHNOS. Its structure includes a thiadiazole moiety and an imidazo[1,2-b]pyridazine group, which are known for their biological significance.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains were evaluated using the agar well diffusion method.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
| Candida albicans | 32 |
These results indicate that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus.
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancer cells. The compound exhibited dose-dependent cytotoxicity.
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
| HCT116 | 10 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Anti-inflammatory Activity
The anti-inflammatory effects were evaluated using a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to the control group.
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| N-(5-ethyl...) 10 mg | 45 |
| N-(5-ethyl...) 20 mg | 65 |
This suggests that this compound possesses notable anti-inflammatory properties.
Case Studies
A recent study published in Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of similar thiadiazole derivatives. The findings indicated that modifications in substituents on the thiadiazole ring significantly influence biological activity. The study concluded that compounds with electron-withdrawing groups exhibited enhanced antimicrobial and anticancer activities compared to their electron-donating counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
